Lamivudine, (+/-)-trans-

Beschreibung

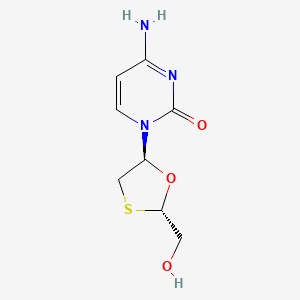

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEGQNOMFQHVDC-BQBZGAKWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)CO)N2C=CC(=NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@@H](S1)CO)N2C=CC(=NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131086-22-1, 136846-20-3 |

Source

|

| Record name | Lamivudine, (+/-)-trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131086221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136846203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LAMIVUDINE, (±)-TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77ANF82R6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Bulletin: Physicochemical and Analytical Profile of (+/-)-trans-Lamivudine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Stereochemical Landscape of Lamivudine

Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 and hepatitis B virus (HBV) infections.[1] Its chemical structure, 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2-dihydropyrimidin-2-one, features two chiral centers, giving rise to four possible stereoisomers. These are organized into two pairs of enantiomers with diastereomeric relationships: the cis isomers and the trans isomers.

The pharmacologically active agent is the (-)-cis-isomer, known as Lamivudine or 3TC. Its enantiomer, the (+)-cis-isomer, exhibits significantly lower antiviral activity and higher cytotoxicity. The focus of this technical guide is on the diastereomeric pair of trans-isomers, specifically the racemic mixture (+/-)-trans-Lamivudine . In the context of pharmaceutical development, (+/-)-trans-Lamivudine is primarily considered a process-related impurity that must be monitored and controlled during the synthesis of the active pharmaceutical ingredient (API). Understanding its properties is therefore critical for ensuring the purity, safety, and efficacy of the final drug product.

Diagram: Stereoisomers of Lamivudine

Caption: Relationship between the four stereoisomers of Lamivudine.

Chemical and Physical Properties of (+/-)-trans-Lamivudine

Data specifically detailing the physicochemical properties of (+/-)-trans-Lamivudine are limited in publicly available literature, as research has predominantly focused on the active cis-isomer. The following table summarizes the available information for (+/-)-trans-Lamivudine and provides a comparison with the well-characterized (-)-cis-Lamivudine.

| Property | (+/-)-trans-Lamivudine | (-)-cis-Lamivudine (API) |

| Synonyms | Lamivudine Impurity B; (2RS,5RS)-Lamivudine | 3TC; Epivir; Zeffix |

| CAS Number | 131086-22-1[2] | 134678-17-4[3] |

| Molecular Formula | C₈H₁₁N₃O₃S | C₈H₁₁N₃O₃S |

| Molecular Weight | 229.26 g/mol | 229.26 g/mol [3] |

| Melting Point | 170 °C[4] | 160-162 °C |

| Boiling Point | 475.4 °C (Predicted)[4] | Not well-defined |

| Solubility | Soluble in DMSO and Methanol[5][6] | ~70 mg/mL in water at 20°C |

| pKa | Data not available | Data not available[7] |

| logP | Data not available | -0.9 (Calculated)[3] |

| Specific Optical Rotation | Racemic (0°) | [α]D²¹ = -135° (c=0.38 in methanol) |

Note: The lack of comprehensive data for the trans-isomer underscores its status as a manufacturing impurity rather than a compound of therapeutic interest. Researchers requiring precise values for properties such as pKa, logP, and detailed solubility profiles would need to perform experimental characterization.

Synthesis and Stereochemical Control

The synthesis of Lamivudine involves the formation of the 1,3-oxathiolane ring and its subsequent glycosylation with a cytosine base. These synthetic routes can produce a mixture of cis and trans diastereomers. The stereochemical outcome of the glycosylation step is highly dependent on the reaction conditions, including the choice of Lewis acid catalyst and solvents.[8]

For instance, some synthetic strategies may inadvertently favor the formation of the trans product.[9] Therefore, process development for Lamivudine manufacturing focuses on optimizing conditions to maximize the yield of the desired (-)-cis isomer while minimizing the formation of the trans and other stereoisomers.[10] Separation of the cis and trans diastereomers can be achieved through crystallization or chromatography, taking advantage of their different physical properties.[11]

Analytical Methodologies for Stereoisomer Separation

The control of stereoisomeric impurities is a critical aspect of pharmaceutical quality control. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for separating and quantifying the stereoisomers of Lamivudine.[12]

Chiral HPLC for the Separation of Lamivudine Isomers

The principle of chiral HPLC relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). For Lamivudine, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven effective in resolving all four stereoisomers.

Diagram: General Workflow for Chiral HPLC Analysis

Caption: A typical workflow for the analysis of Lamivudine stereoisomers.

Representative Experimental Protocol for Chiral HPLC

While a specific validated protocol for (+/-)-trans-Lamivudine is not publicly detailed, the following general method illustrates a common approach for the separation of Lamivudine enantiomers. This protocol is for illustrative purposes and would require optimization and validation for specific applications.

1. Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase: A column such as Lux Cellulose-5 (250 x 4.6 mm, 5µm) has been shown to be effective.

2. Mobile Phase and Chromatographic Conditions:

-

Mobile Phase: A mixture of an alcohol (e.g., methanol or ethanol) and a non-polar solvent (e.g., hexane), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. For example, a mobile phase of Methanol with 0.1% Diethylamine has been used.

-

Elution Mode: Isocratic

-

Flow Rate: 0.5 - 1.0 mL/min

-

Column Temperature: Ambient or controlled (e.g., 25°C)

-

Detection Wavelength: 270 nm

-

Injection Volume: 10-20 µL

3. Sample Preparation:

-

Accurately weigh and dissolve the Lamivudine sample in the mobile phase or a suitable solvent to a known concentration (e.g., 0.25 mg/mL).

-

Filter the sample solution through a 0.45 µm filter before injection.

4. System Suitability:

-

A resolution mixture containing all four stereoisomers or at least the (-)-cis and the trans isomers should be used to verify the separation capability of the system.

-

The resolution between the (-)-cis-Lamivudine peak and the closest eluting trans-isomer peak should be greater than 1.5.

5. Data Analysis:

-

The peaks corresponding to the trans-enantiomers are identified based on their retention times relative to the main (-)-cis-Lamivudine peak.

-

Quantification is typically performed by area normalization, assuming equal response factors for all isomers.

Biological Activity and Importance in Drug Development

The antiviral activity of Lamivudine is highly stereospecific, with the (-)-cis-enantiomer being the active component. This isomer is phosphorylated intracellularly to its active triphosphate metabolite, which then acts as a chain terminator for viral reverse transcriptase.[13] The other stereoisomers, including the trans-enantiomers, are generally considered to have significantly less or no meaningful antiviral activity.

The presence of the trans-isomers in the final drug product contributes to the overall impurity profile without providing any therapeutic benefit. From a regulatory perspective, all stereoisomeric impurities must be identified, quantified, and controlled within acceptable limits, which are typically defined by regulatory bodies like the FDA and detailed in pharmacopeias. Therefore, the robust analytical methods described above are essential for the quality control of Lamivudine API and its finished dosage forms.

Conclusion

(+/-)-trans-Lamivudine represents the diastereomeric impurity of the active drug, (-)-cis-Lamivudine. While comprehensive physicochemical data for the trans-isomers are not widely available, their identity, synthesis, and analytical separation are well-understood within the context of pharmaceutical development. The primary focus for researchers and drug development professionals is the implementation of robust, stereoselective synthetic processes and validated analytical methods to ensure that the level of (+/-)-trans-Lamivudine in the final drug product is consistently below the established regulatory limits.

References

-

LAMIVUDINE - New Drug Approvals. (2016, March 18). In New Drug Approvals. Retrieved from [Link]

- Strauch, S., et al. (2011). Biowaiver monographs for immediate release solid oral dosage forms: Lamivudine. Journal of Pharmaceutical Sciences, 100(6), 2054-2063.

- An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly. (2020). Organic Process Research & Development, 24(5), 784-790.

-

An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly. (n.d.). ACS Publications. Retrieved from [Link]

-

Lamivudine. (n.d.). PubChem. Retrieved from [Link]

-

Top-Down Synthesis of a Lamivudine-Zidovudine Nano Co-Crystal. (2021). MDPI. Retrieved from [Link]

- Analytical Method Development and Validation of Lamivudine by RP-HPLC Method. (2023).

- Highly Stereoselective Synthesis of Lamivudine (3TC) and Emtricitabine (FTC) by a Novel N-Glycosidation Procedure. (2015). Organic Letters, 17(11), 2626-2629.

- Review article on Analytical Techniques of Lamivudine Determination in Different Matrices. (2021). Journal of Advanced Pharmaceutical Science And Technology, 2(3), 37-46.

- Optimization and Characterization of Lamivudine-Loaded TCS-PEG/MMT Polymeric Nanocomposites for Enhanced Antiretroviral Therapy. (2023). Pharmaceutics, 15(10), 2445.

-

(PDF) Review on Analytical Methods for Determination of Lamivudine, Dolutegravir and Tenofovir Disoproxil Fumarate in Fixed Dose Combination. (n.d.). ResearchGate. Retrieved from [Link]

- Large-Scale Stereoselective Synthesis of 1,3-Oxathiolane Nucleoside, Lamivudine, via ZrCl4-Mediated N-Glycosylation. (2020). Organic Process Research & Development, 24(3), 425-433.

- An improved process for the manufacture of cis(-)-lamivudine. (n.d.). Google Patents.

-

Lamivudine. (2023). In StatPearls. StatPearls Publishing. Retrieved from [Link]

- Study on the Related Substance of Lamivudine by A Validated HPTLC Method in Oral Dosage Forms. (2021). Asian Journal of Pharmaceutical Research, 11(2), 116-121.

Sources

- 1. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. store.usp.org [store.usp.org]

- 3. Lamivudine | C8H11N3O3S | CID 60825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. Trans-Lamivudine - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. clearsynth.com [clearsynth.com]

- 7. asianjpr.com [asianjpr.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Highly Stereoselective Synthesis of Lamivudine (3TC) and Emtricitabine (FTC) by a Novel N-Glycosidation Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijcrt.org [ijcrt.org]

- 13. fip.org [fip.org]

Chiral Purity and Antiviral Potency: A Technical Examination of Lamivudine Enantiomers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chirality in Antiviral Therapy

In the realm of pharmacology, the three-dimensional structure of a drug molecule is intrinsically linked to its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profound differences in their pharmacodynamic and pharmacokinetic properties. This guide provides a detailed technical analysis of the biological activity differences between the enantiomers of Lamivudine, a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. The clinically utilized drug, Lamivudine, is the levorotatory (L)-(-) enantiomer, also known as 3TC. Its dextrorotatory (D)-(+) counterpart, while structurally similar, possesses a markedly different biological profile. Understanding these differences is paramount for drug development professionals and researchers in the field of antiviral therapeutics, as it underscores the importance of stereochemistry in optimizing efficacy and minimizing toxicity.

Comparative Biological Activity: A Tale of Two Enantiomers

The therapeutic success of Lamivudine is a direct consequence of the superior biological profile of its L-(-) enantiomer compared to the D-(+) enantiomer. This section delineates the stark contrasts in their antiviral efficacy and cytotoxicity.

Antiviral Potency Against HIV and HBV

Initial studies on the racemic mixture of 2',3'-dideoxy-3'-thiacytidine (BCH-189) revealed promising anti-HIV activity.[1] However, subsequent investigations into the individual enantiomers demonstrated that while both possess antiviral properties, the L-(-) isomer is significantly more potent.[2][3][4]

One study in primary human lymphocytes infected with HIV-1 found the beta-L-(-) isomer to be the most potent, with a median effective concentration (EC50) of 1.8 nM.[2] In contrast, the beta-D-(+) isomer was less potent.[2] Some studies have even suggested that the enantiomers are equipotent in their antiviral activity against HIV-1 and HIV-2.[3] However, the consensus from multiple studies points to the superior potency of the L-(-) enantiomer.[2][4]

The antiviral activity of Lamivudine against HBV is also well-established.[5][6] The active 5'-triphosphate metabolite of Lamivudine acts as a competitive inhibitor of the viral DNA polymerase (reverse transcriptase) and as a chain terminator upon incorporation into the nascent viral DNA.[7][8] While direct comparative studies on the anti-HBV activity of both enantiomers are less abundant in the readily available literature, the established clinical use of the L-(-) enantiomer as a monotherapy for HBV underscores its efficacy.[6]

Cytotoxicity Profile: The Decisive Factor

The most significant and clinically relevant difference between the Lamivudine enantiomers lies in their cytotoxicity. The L-(-) enantiomer (Lamivudine) exhibits remarkably low cytotoxicity, a key factor in its favorable safety profile.[1][2][3] In primary human lymphocytes, the beta-L-(-) isomer showed no discernible cytotoxicity up to a concentration of 100 µM.[2] In stark contrast, the D-(+) enantiomer is considerably more cytotoxic.[3][9] This differential cytotoxicity is the primary reason for the selection of the L-(-) enantiomer for clinical development.

| Parameter | L-(-)-Lamivudine (3TC) | D-(+)-Lamivudine | Reference(s) |

| Anti-HIV-1 Activity (EC50) | 1.8 nM (in human lymphocytes) | Less potent than L-(-) enantiomer | [2] |

| Cytotoxicity (CC50) | > 100 µM (in human lymphocytes) | Significantly more cytotoxic | [2][3] |

Mechanistic Basis for Enantiomeric Differences

The observed disparities in antiviral activity and cytotoxicity between the Lamivudine enantiomers can be attributed to their differential interactions with viral and host cellular enzymes.

Enantioselective Phosphorylation

Lamivudine, as a nucleoside analog, requires intracellular phosphorylation to its active 5'-triphosphate form to exert its antiviral effect.[10] This multi-step phosphorylation is initiated by deoxycytidine kinase (dCK).[9][11] Studies have shown that the intracellular accumulation of the active triphosphate form of the (-)-enantiomer is more than two-fold greater than that of the (+)-enantiomer's triphosphate in H-9 cells.[4] This suggests that the L-(-) enantiomer is a better substrate for the cellular kinases responsible for its activation, leading to higher intracellular concentrations of the active antiviral agent.

Figure 1: Intracellular activation and mechanism of action of Lamivudine.

Differential Interaction with DNA Polymerases

The lower cytotoxicity of the L-(-) enantiomer is primarily due to its poor interaction with human DNA polymerases, particularly mitochondrial DNA polymerase γ.[9] In contrast, the triphosphate of the D-(+) enantiomer is a more potent inhibitor of human DNA polymerases α, β, and γ.[9] The incorporation of the D-(+) enantiomer's monophosphate into DNA by polymerases γ and β, followed by chain termination, is a key mechanism of its toxicity.[9]

A fascinating discovery has further elucidated the differential anti-HIV activity. A novel 3'-5' exonuclease, partially purified from the cytosol of H-9 cells, was found to remove the (+)-enantiomer's monophosphate from the 3'-terminus of DNA chains significantly faster than the (-)-enantiomer's monophosphate.[4] This preferential excision of the chain-terminating (+)-enantiomer could effectively rescue viral DNA synthesis, thereby diminishing its overall antiviral potency.

Experimental Protocols

To provide a practical framework for researchers, this section details standardized protocols for assessing the key biological activities of nucleoside analogs like Lamivudine enantiomers.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of HIV-1 reverse transcriptase (RT).

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 2.5 mM MgCl2, 1 mM DTT).

-

Prepare a solution of poly(rA)-oligo(dT) template-primer.

-

Prepare a solution of [³H]-dTTP (deoxythymidine triphosphate, radiolabeled).

-

Prepare serial dilutions of the test compounds (Lamivudine enantiomers) and a positive control inhibitor (e.g., Nevirapine).

-

Prepare a solution of purified recombinant HIV-1 RT.

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer.

-

Add the test compounds at various concentrations to the respective wells.

-

Add the poly(rA)-oligo(dT) template-primer and [³H]-dTTP to all wells.

-

Initiate the reaction by adding the HIV-1 RT enzyme to all wells except the negative control.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

-

Termination and Detection:

-

Terminate the reaction by adding a stop solution (e.g., cold trichloroacetic acid, TCA).

-

Precipitate the newly synthesized radiolabeled DNA onto a filter mat.

-

Wash the filter mat to remove unincorporated [³H]-dTTP.

-

Measure the radioactivity on the filter mat using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of RT inhibition for each compound concentration relative to the untreated control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the RT activity) by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Sources

- 1. Anti-human immunodeficiency virus type 1 activity and in vitro toxicity of 2'-deoxy-3'-thiacytidine (BCH-189), a novel heterocyclic nucleoside analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activities of the four optical isomers of 2',3'-dideoxy-3'-thiacytidine (BCH-189) against human immunodeficiency virus type 1 in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The separated enantiomers of 2'-deoxy-3'-thiacytidine (BCH 189) both inhibit human immunodeficiency virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The biochemical basis for the differential anti-human immunodeficiency virus activity of two cis enantiomers of 2',3'-dideoxy-3'-thiacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of lamivudine on replication of hepatitis B virus in HIV-infected men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Profound suppression of hepatitis B virus replication with lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Lamivudine? [synapse.patsnap.com]

- 9. Biochemical pharmacology of (+)- and (-)-2',3'-dideoxy-3'-thiacytidine as anti-hepatitis B virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lamivudine. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The intracellular activation of lamivudine (3TC) and determination of 2′-deoxycytidine-5′-triphosphate (dCTP) pools in the presence and absence of various drugs in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Basis of HIV Reverse Transcriptase Inhibition by Lamivudine

Abstract

Lamivudine, a cornerstone of highly active antiretroviral therapy (HAART), is a potent nucleoside reverse transcriptase inhibitor (NRTI) that has played a pivotal role in the management of HIV-1 infection. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the inhibition of HIV-1 reverse transcriptase (RT) by Lamivudine. We will delve into the intricate details of its intracellular activation, the precise molecular interactions with the viral polymerase, the structural basis of its chain-termination activity, and the mechanisms by which HIV-1 can develop resistance. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this critical antiretroviral agent.

The Central Role of HIV-1 Reverse Transcriptase in Viral Replication

The replication cycle of the human immunodeficiency virus type 1 (HIV-1) is critically dependent on the enzymatic activity of reverse transcriptase (RT).[1] This viral-encoded polymerase transcribes the single-stranded RNA genome of the virus into a double-stranded DNA copy, which is then integrated into the host cell's genome, establishing a persistent infection.[1] HIV-1 RT is a heterodimeric enzyme composed of two subunits, p66 and p51, which are derived from the same precursor polypeptide.[2] The larger p66 subunit harbors the polymerase active site and the RNase H active site, while the p51 subunit plays a crucial structural role.[3] The polymerase active site, located in the "palm" subdomain of p66, contains a highly conserved catalytic triad of aspartic acid residues (D110, D185, and D186) that coordinate two divalent metal ions, typically Mg2+, essential for catalysis.[1]

The process of reverse transcription is a multi-step enzymatic reaction that involves the binding of a tRNA primer to the viral RNA template, followed by the sequential addition of deoxynucleoside triphosphates (dNTPs) to the growing DNA chain.[4] The fidelity of this process is notoriously low, leading to a high mutation rate that contributes to the virus's ability to evade the host immune system and develop drug resistance.[2] Given its essential role in the viral life cycle, HIV-1 RT is a prime target for antiretroviral drug development.[1]

Lamivudine: From Prodrug to Active Inhibitor

Lamivudine, also known as 3TC, is a synthetic nucleoside analog of deoxycytidine.[5] As a prodrug, it requires intracellular phosphorylation to become pharmacologically active.[5] This bioactivation is a three-step process catalyzed by host cellular kinases.

Intracellular Phosphorylation Cascade

-

Lamivudine to Lamivudine Monophosphate (3TC-MP): Upon entry into the host cell, Lamivudine is first phosphorylated by deoxycytidine kinase to its monophosphate form.[5]

-

3TC-MP to Lamivudine Diphosphate (3TC-DP): 3TC-MP is then further phosphorylated by cytidylate kinase to the diphosphate form.[5]

-

3TC-DP to Lamivudine Triphosphate (3TC-TP): The final and rate-limiting step is the phosphorylation of 3TC-DP to the active triphosphate metabolite, 3TC-TP, by nucleoside diphosphate kinase.[5]

This intracellular activation pathway is crucial for the antiviral activity of Lamivudine and highlights the dependence of NRTIs on host cell metabolism.

Caption: Intracellular phosphorylation cascade of Lamivudine.

Molecular Mechanism of HIV-1 RT Inhibition

The active form of Lamivudine, 3TC-TP, exerts its inhibitory effect on HIV-1 RT through a dual mechanism: competitive inhibition and chain termination.

Competitive Inhibition

3TC-TP is a structural analog of the natural substrate deoxycytidine triphosphate (dCTP).[5] This structural mimicry allows 3TC-TP to compete with dCTP for binding to the active site of HIV-1 RT.[5] The enzyme's active site accommodates the incoming nucleotide, and the binding affinity of 3TC-TP to the RT-DNA/RNA complex is a critical determinant of its inhibitory potency.

Chain Termination

The key to Lamivudine's potent antiviral activity lies in its chemical structure. Unlike the natural deoxycytidine, Lamivudine possesses a sulfur atom in place of the 3' carbon of the ribose sugar moiety and, crucially, lacks a 3'-hydroxyl group.[6] The 3'-hydroxyl group is essential for the formation of a phosphodiester bond with the incoming dNTP during DNA chain elongation.[1]

When HIV-1 RT incorporates 3TC-TP into the nascent viral DNA strand, the absence of the 3'-hydroxyl group prevents the addition of the next nucleotide, leading to the immediate and irreversible termination of DNA synthesis.[5] This premature chain termination results in the production of incomplete and non-functional viral DNA, thereby halting the replication process.

Caption: Mechanism of DNA chain termination by Lamivudine.

The Structural Basis of Resistance: The M184V Mutation

The high mutation rate of HIV-1 RT is a significant challenge in antiretroviral therapy, often leading to the emergence of drug-resistant viral strains. The primary mechanism of resistance to Lamivudine involves a single amino acid substitution at codon 184 in the polymerase active site of the p66 subunit, most commonly a change from methionine to valine (M184V) or isoleucine (M184I).[6]

Steric Hindrance

The M184V mutation confers high-level resistance to Lamivudine by introducing steric hindrance within the dNTP binding pocket.[6] The bulky side chain of valine or isoleucine at position 184 clashes with the oxathiolane ring of the incorporated 3TC-MP, making the binding and incorporation of 3TC-TP energetically unfavorable.[6] This steric clash significantly reduces the affinity of the mutant enzyme for 3TC-TP, while having a less pronounced effect on the binding of the natural substrate, dCTP.[7]

Quantitative Impact of M184V Mutation

| Parameter | Wild-Type HIV-1 RT | M184V Mutant HIV-1 RT | Fold Change |

| Lamivudine (3TC) IC50 (µM) | ~0.039 | ~9.2 | ~236 |

Note: IC50 values can vary depending on the specific assay conditions and cell type used.[6]

Caption: Steric hindrance as the mechanism of Lamivudine resistance by the M184V mutation.

Experimental Methodologies for Studying Lamivudine Inhibition

A variety of in vitro and cell-based assays are employed to elucidate the molecular basis of Lamivudine's activity and the mechanisms of resistance.

HIV-1 Reverse Transcriptase Activity Assay (Steady-State Kinetics)

This assay measures the overall rate of DNA synthesis by purified HIV-1 RT in the presence of a template-primer, dNTPs, and varying concentrations of an inhibitor.

Step-by-Step Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8), a divalent cation (e.g., 10 mM MgCl₂), a reducing agent (e.g., 1 mM DTT), a template-primer (e.g., poly(rA)/oligo(dT)), and a labeled dNTP (e.g., [³H]dTTP).

-

Enzyme and Inhibitor Addition: Add purified recombinant HIV-1 RT (wild-type or mutant) to the reaction mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of 3TC-TP.

-

Initiation of Reaction: Initiate the reaction by adding the unlabeled dNTPs.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) to precipitate the newly synthesized DNA.

-

Quantification: Collect the precipitated DNA on a filter, wash to remove unincorporated labeled dNTPs, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the kinetic parameters (Kₘ and Vₘₐₓ) and the inhibition constant (Kᵢ) by fitting the data to the Michaelis-Menten and competitive inhibition equations, respectively.

Pre-Steady-State Kinetic Analysis

This advanced technique allows for the direct measurement of individual steps in the enzymatic reaction, such as nucleotide binding and incorporation rates.

Step-by-Step Protocol:

-

Rapid Quench-Flow Apparatus: Utilize a rapid quench-flow instrument to mix the enzyme-DNA complex with the nucleotide substrate for very short time intervals (milliseconds).

-

Reactant Preparation: Prepare solutions of purified HIV-1 RT pre-incubated with a 5'-radiolabeled primer annealed to a template, and a separate solution of 3TC-TP or dCTP.

-

Rapid Mixing and Quenching: Rapidly mix the two solutions to initiate the reaction. After a defined short time, quench the reaction with a chemical quencher (e.g., EDTA or formic acid).

-

Product Analysis: Separate the unextended and extended primer products using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Data Analysis: Quantify the amount of product formed at each time point and fit the data to kinetic equations to determine the dissociation constant (Kₔ) and the maximum rate of incorporation (kₑₒₗ).[4]

Phenotypic Drug Susceptibility Assays

These cell-based assays measure the ability of a patient's viral isolate or a laboratory-engineered virus to replicate in the presence of an antiretroviral drug.

Step-by-Step Protocol (e.g., PhenoSense Assay):

-

Viral RNA Extraction: Isolate viral RNA from a patient's plasma sample.[9]

-

RT-PCR and Cloning: Amplify the reverse transcriptase gene from the viral RNA using reverse transcription-polymerase chain reaction (RT-PCR) and clone it into a viral vector that lacks its own RT gene but contains a reporter gene (e.g., luciferase).[10]

-

Production of Recombinant Virus: Transfect the recombinant vector into a packaging cell line to produce viral particles containing the patient-derived RT.[10]

-

Infection of Target Cells: Infect target cells (e.g., T-lymphocyte cell line) with the recombinant virus in the presence of serial dilutions of Lamivudine.[10]

-

Quantification of Viral Replication: After a set incubation period, measure the expression of the reporter gene (e.g., luciferase activity), which is proportional to the extent of viral replication.[10]

-

Data Analysis: Determine the drug concentration that inhibits viral replication by 50% (IC₅₀). The fold-change in IC₅₀ compared to a drug-sensitive reference virus indicates the level of resistance.

Conclusion

Lamivudine's elegant mechanism of action, involving intracellular activation to a competitive inhibitor and a potent chain terminator of HIV-1 reverse transcriptase, has made it an indispensable tool in the fight against AIDS. A thorough understanding of its molecular interactions with the viral enzyme, as well as the structural basis of resistance, is paramount for the continued development of novel antiretroviral agents that can overcome the challenge of drug resistance. The experimental methodologies outlined in this guide provide a framework for the ongoing investigation into the intricate interplay between antiretroviral drugs and their viral targets, ultimately contributing to the design of more effective and durable therapeutic strategies.

References

-

HIV-1 Reverse Transcriptase Structure and Function: Drugs by Design. (2014). YouTube. Retrieved from [Link]

-

Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies. (2021). MDPI. Retrieved from [Link]

- Pre-steady state kinetic analysis of HIV-1 reverse transcriptase for non-canonical ribonucleoside triphosphate incorporation and DNA synthesis from ribonucleoside-containing DNA templ

-

Structures of RT. (n.d.). Stanford University HIV Drug Resistance Database. Retrieved from [Link]

- HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH. (2021). ACS Omega.

-

HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH. (2021). ACS Omega. Retrieved from [Link]

- Mechanistic Interplay between HIV-1 Reverse Transcriptase Enzyme Kinetics and Host SAMHD1 Protein: Viral Myeloid-Cell Tropism and Genomic Mutagenesis. (2021). MDPI.

- Kinetics of Archived M184V Mutation in Treatment-Experienced Virally Suppressed HIV-Infected Patients. (2022). The Journal of Infectious Diseases.

- Comparative Analysis of Two Commercial Phenotypic Assays for Drug Susceptibility Testing of Human Immunodeficiency Virus Type 1. (2002). Journal of Clinical Microbiology.

- Lamivudine (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with β-branched amino acids. (2000).

- Cryo-EM structures of wild-type and E138K/M184I mutant HIV-1 RT/DNA complexed with inhibitors doravirine and rilpivirine. (2020).

- Resistance testing: phenotype. (2022). Johns Hopkins HIV Guide.

- Structural Aspects of Drug Resistance and Inhibition of HIV-1 Reverse Transcriptase. (2011). Viruses.

- 4 Crystal structure of HIV-1 RT complex with lamivudine triphosphate... (2021).

- FPGT - Overview: Phenosense Combination HIV Drug Resistance Assay. (n.d.). Labcorp.

- Lamivudine resistance mutation may persist for many years in some people with HIV. (2021). aidsmap.

- PhenoSense Integrase. (n.d.). Monogram Biosciences.

- Single-step kinetics of HIV-1 reverse transcriptase mutants responsible for virus resistance to nucleoside inhibitors zidovudine and 3-TC. (1996). Biochemistry.

- Thymidine Analogue Mutations with M184V Significantly Decrease Phenotypic Susceptibility of HIV-1 Subtype C Reverse Transcriptase to Isl

- NYSDOH AI HIV Resistance Assays. (2023). HIVguidelines.org.

- Evolution of Lamivudine Resistance in Human Immunodeficiency Virus Type 1-Infected Individuals: the Relative Roles of Drift and Selection. (2000). Journal of Virology.

- An Integrated Molecular Dynamics, Principal Component Analysis and Residue Interaction Network Approach Reveals the Impact of M184V Mutation on HIV Reverse Transcriptase Resistance to Lamivudine. (2014).

- Lamivudine Can Exert a Modest Antiviral Effect against Human Immunodeficiency Virus Type 1 Containing the M184V Mut

- How the HIV-1 Reverse Transcriptase Mutations K65R, M184V and K65R + M184V Produce Resistance to NRTIs. (2006). TheBodyPro.

- HIV 1 Reverse Transcriptase Assay Kit. (n.d.). XpressBio.

- Steady state kinetics and inhibition of HIV-1 reverse transcriptase by a non-nucleoside dipyridodiazepinone, BI-RG-587, using a heteropolymeric template. (1991). The Journal of Biological Chemistry.

- The impact of the M184V substitution in HIV-1 reverse transcriptase on tre

-

Lamivudine Pathway, Pharmacokinetics/Pharmacodynamics. (2011). PharmGKB. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. HIV Drug Resistance Database [hivdb.stanford.edu]

- 4. mdpi.com [mdpi.com]

- 5. Structural Aspects of Drug Resistance and Inhibition of HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Single-step kinetics of HIV-1 reverse transcriptase mutants responsible for virus resistance to nucleoside inhibitors zidovudine and 3-TC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evolution of Lamivudine Resistance in Human Immunodeficiency Virus Type 1-Infected Individuals: the Relative Roles of Drift and Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.hivguidelines.org [cdn.hivguidelines.org]

- 9. monogrambio.labcorp.com [monogrambio.labcorp.com]

- 10. Comparative Analysis of Two Commercial Phenotypic Assays for Drug Susceptibility Testing of Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

The Serendipitous Discovery and Foundational Synthesis of (±)-BCH-189: A Technical Guide to a Landmark Antiviral Nucleoside Analog

Foreword: A Tale of Chirality and Unforeseen Potency

In the landscape of antiviral drug discovery, few molecules hold the historical and therapeutic significance of BCH-189, the racemic precursor to the globally recognized HIV and Hepatitis B treatment, Lamivudine (3TC). The story of BCH-189 is not merely a chronicle of chemical reactions; it is a testament to the intricate dance of stereochemistry, the foresight of its discoverers, and the pivotal role of academic-industrial collaboration. This guide delves into the core of its initial discovery and the foundational synthesis of its racemic form, providing researchers, scientists, and drug development professionals with a detailed understanding of the science that launched a new era in antiretroviral therapy.

The journey began in 1988 with the pioneering work of Dr. Bernard Belleau at McGill University and Dr. Paul Nguyen-Ba at IAF BioChem International, Inc. in Montreal.[1] Their exploration into novel nucleoside analogs, specifically those with a modified sugar ring, led to the synthesis of 2'-deoxy-3'-thiacytidine (BCH-189), a molecule where the 3' carbon of the deoxyribose ring is replaced by a sulfur atom.[2][3] This structural alteration, a bold move away from conventional carbocyclic nucleosides, proved to be a stroke of genius.

Initial in vitro studies of the racemic mixture, a 50:50 combination of two enantiomers, revealed potent activity against the Human Immunodeficiency Virus (HIV).[2] However, the truly remarkable discovery came with the resolution of these enantiomers. While both the positive (+) and negative (-) forms of BCH-189 exhibited anti-HIV activity, the (-)-enantiomer, later named Lamivudine, demonstrated significantly lower cytotoxicity to human cells.[2][4][5] This stereochemical nuance was a critical turning point, highlighting the importance of chirality in drug design and paving the way for a safer, more effective therapeutic agent.

This guide will first illuminate the foundational racemic synthesis of BCH-189, providing a detailed, step-by-step protocol that underscores the chemical logic behind its construction. Subsequently, we will explore the methodologies for evaluating its biological activity, offering a glimpse into the rigorous testing that confirmed its therapeutic potential.

Part 1: The Genesis of a Racemic Mixture - The Chemical Synthesis of (±)-BCH-189

The initial synthesis of racemic BCH-189 was a pivotal achievement that enabled the subsequent biological evaluations and the ultimate discovery of Lamivudine's superior therapeutic profile. The core strategy revolves around the construction of a 1,3-oxathiolane ring and its subsequent coupling with a cytosine base.[6][7]

Causality Behind the Experimental Choices:

The choice of a 1,3-oxathiolane ring was a deliberate departure from the natural deoxyribose sugar found in endogenous nucleosides. The introduction of a sulfur atom at the 3' position was hypothesized to interfere with the action of viral reverse transcriptase, a key enzyme in the HIV replication cycle. The racemic approach, while ultimately superseded by enantioselective methods, was a logical and efficient first step to quickly assess the biological potential of this novel scaffold. It allowed for a rapid proof-of-concept before investing in the more complex and resource-intensive process of stereocontrolled synthesis.

Experimental Protocol: Racemic Synthesis of (±)-BCH-189

This protocol represents a generalized procedure based on early synthetic reports. Researchers should consult the primary literature for specific variations and optimizations.

Step 1: Synthesis of the 1,3-Oxathiolane Intermediate

The formation of the key 1,3-oxathiolane ring is the foundational step. This is typically achieved through the condensation of a protected glycoaldehyde derivative with a thiol-containing compound.

-

Reaction: Condensation of a suitable aldehyde with a thiol.

-

Rationale: This acid-catalyzed reaction forms the heterocyclic core of the sugar analog. The use of protecting groups on the aldehyde is crucial to prevent unwanted side reactions.

Step 2: Coupling of the 1,3-Oxathiolane with Cytosine

The crucial carbon-nitrogen bond formation between the sugar analog and the nucleobase is achieved in this step.

-

Reaction: Lewis acid-mediated coupling of the 1,3-oxathiolane intermediate with silylated cytosine.[7]

-

Rationale: Silylating the cytosine increases its nucleophilicity and solubility in organic solvents. A Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl4), activates the 1,3-oxathiolane for nucleophilic attack by the cytosine.[6] The use of SnCl4 was found to favor the formation of the desired beta-anomer.[6]

Step 3: Deprotection to Yield (±)-BCH-189

The final step involves the removal of protecting groups to yield the free nucleoside analog.

-

Reaction: Treatment with a basic solution, such as methanolic ammonia.[7]

-

Rationale: This step cleaves the protecting groups from the sugar and cytosine moieties, yielding the final racemic product, (±)-BCH-189.

Visualizing the Synthesis:

Caption: Racemic Synthesis Workflow of (±)-BCH-189.

Part 2: Unveiling the Biological Activity - In Vitro Evaluation

The discovery of (±)-BCH-189's potent anti-HIV activity was the catalyst for its further development. This was determined through a series of rigorous in vitro assays designed to measure its efficacy in inhibiting viral replication and its toxicity to human cells.

Causality Behind the Experimental Choices:

The use of the MT-4 human T-cell line was a strategic choice as it is highly susceptible to HIV-1 infection and exhibits a clear cytopathic effect upon infection, providing a reliable and sensitive system for evaluating antiviral efficacy.[3][8] The MTT assay is a well-established and quantitative method for assessing cell viability, making it an ideal choice for determining the cytotoxicity of the compound.[9][10] This dual-assay approach is critical for determining the therapeutic index of a potential drug – its ability to inhibit the virus at concentrations that are not harmful to the host cells.

Experimental Protocol: Anti-HIV-1 Activity in MT-4 Cells

This protocol outlines a standard method for assessing the antiviral efficacy of (±)-BCH-189.

-

Cell Culture: Maintain MT-4 cells in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: Prepare a series of dilutions of (±)-BCH-189 in the culture medium.

-

Infection: Infect MT-4 cells with a known titer of HIV-1.

-

Treatment: Immediately after infection, add the different concentrations of (±)-BCH-189 to the infected cell cultures. Include a virus control (infected, untreated cells) and a mock-infected control (uninfected, untreated cells).

-

Incubation: Incubate the plates for a period of 4-5 days to allow for viral replication and the development of a cytopathic effect.[8]

-

Assessment of Viral Replication: Viral replication can be assessed by various methods, including:

-

p24 Antigen Capture ELISA: Measures the amount of the HIV-1 p24 protein in the cell culture supernatant.

-

Reverse Transcriptase Activity Assay: Measures the activity of the viral reverse transcriptase enzyme.

-

Syncytia Formation: Microscopic observation and counting of multinucleated giant cells (syncytia) formed by the fusion of infected and uninfected cells.

-

-

Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.

Experimental Protocol: Cytotoxicity Assessment using MTT Assay

This protocol details the procedure for determining the cytotoxic potential of (±)-BCH-189.

-

Cell Seeding: Seed MT-4 cells into a 96-well plate at a predetermined density.

-

Compound Treatment: Add a range of concentrations of (±)-BCH-189 to the cells. Include a cell control (untreated cells) and a blank control (medium only).

-

Incubation: Incubate the plate for the same duration as the antiviral assay.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.[11]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Data Presentation: Biological Activity of (±)-BCH-189 and its Enantiomers

| Compound | Anti-HIV-1 Activity (EC50 in µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) |

| (±)-BCH-189 (Racemic) | ~0.73[3] | >100[12] | >137 |

| (+)-Enantiomer | Potent[5] | More Cytotoxic[4][5] | Lower than (-)-enantiomer |

| (-)-Enantiomer (Lamivudine) | ~0.0018 (1.8 nM)[12] | >100[12] | >55,555 |

Note: The values presented are approximate and can vary depending on the specific assay conditions and HIV-1 strain used.

Part 3: Mechanism of Action - A Chain Terminator's Tale

(±)-BCH-189, like other nucleoside analogs, exerts its antiviral effect by acting as a competitive inhibitor and chain terminator of viral reverse transcriptase.[1]

The Molecular Deception:

-

Cellular Activation: Once inside a host cell, (±)-BCH-189 is phosphorylated by host cell kinases to its active triphosphate form.

-

Competitive Inhibition: This triphosphate analog then competes with the natural nucleoside, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme.

-

Chain Termination: Because the 3' position of the sugar analog in BCH-189 contains a sulfur atom instead of a hydroxyl group, the addition of the next nucleotide is blocked. This premature termination of the DNA chain synthesis effectively halts viral replication.[1]

Visualizing the Mechanism:

Sources

- 1. Lamivudine - Wikipedia [en.wikipedia.org]

- 2. asianpubs.org [asianpubs.org]

- 3. Anti-human immunodeficiency virus type 1 activity and in vitro toxicity of 2'-deoxy-3'-thiacytidine (BCH-189), a novel heterocyclic nucleoside analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The separated enantiomers of 2'-deoxy-3'-thiacytidine (BCH 189) both inhibit human immunodeficiency virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Activities of the four optical isomers of 2',3'-dideoxy-3'-thiacytidine (BCH-189) against human immunodeficiency virus type 1 in human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of Stereochemistry in the Efficacy and Safety of Lamivudine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Planar Structure

In the realm of antiretroviral therapy, lamivudine stands as a cornerstone medication in the management of HIV-1 and Hepatitis B virus (HBV) infections.[1][2] Its efficacy, however, is not merely a function of its chemical composition but is intrinsically linked to the precise three-dimensional arrangement of its atoms—a concept known as stereochemistry. This technical guide delves into the critical importance of stereoisomerism in the pharmacological and toxicological profile of lamivudine, providing a comprehensive overview for professionals engaged in drug development and research.

Lamivudine, a synthetic nucleoside analogue, possesses two chiral centers within its 1,3-oxathiolane ring.[3][4] This structural feature gives rise to four possible stereoisomers: two pairs of enantiomers, designated as cis and trans diastereomers. The subtle yet profound differences in the spatial orientation of these isomers dramatically influence their biological activity, underscoring the necessity for stringent stereochemical control in the synthesis and formulation of the final drug product.

The Four Faces of Lamivudine: A Tale of Isomeric Distinction

The four stereoisomers of lamivudine are the cis-(±) and trans-(±) pairs. The therapeutically active agent is specifically the (-)-cis isomer, which possesses the absolute configuration of (2R, 5S).[3][5] This particular enantiomer exhibits the most potent antiviral activity against HIV-1 and HBV reverse transcriptase, while its enantiomer, the (+)-cis isomer, is significantly less active and displays greater cytotoxicity.[2][4] The trans isomers are also known to be substantially less effective as antiviral agents.

The profound difference in biological activity between the enantiomers of cis-lamivudine is a classic example of stereoselectivity in drug action. The viral reverse transcriptase, the molecular target of lamivudine, is a chiral entity that preferentially interacts with the (2R, 5S)-enantiomer. This specific binding leads to the inhibition of viral DNA synthesis and, consequently, the suppression of viral replication.[2][6]

Visualizing the Stereoisomers of Lamivudine

The following diagram illustrates the four stereoisomers of lamivudine, highlighting the chiral centers and the cis/trans relationship of the substituents on the oxathiolane ring.

Caption: Stereoisomers of Lamivudine.

Synthesis and Stereoselective Separation: The Pursuit of Purity

The synthesis of lamivudine presents a significant stereochemical challenge: to produce the desired (2R, 5S)-enantiomer in high purity, free from its less active and potentially more toxic stereoisomers. Early synthetic routes often resulted in a mixture of diastereomers that required separation by chromatographic techniques.[3]

Over time, more sophisticated and efficient methods have been developed to achieve stereoselective synthesis or effective resolution of the enantiomers. These approaches are critical for ensuring the quality, safety, and efficacy of the final drug product.

Key Strategies for Stereocontrol:

-

Chiral Synthesis: This approach utilizes chiral starting materials or chiral catalysts to direct the synthesis towards the desired stereoisomer. For instance, starting from optically pure precursors like L-gulose can lead to the desired stereochemistry in the final product.[3]

-

Enzymatic Resolution: This technique leverages the stereoselectivity of enzymes to differentiate between enantiomers. For example, cytidine-deoxycytidine deaminase can be used to specifically deaminate one enantiomer, allowing for the separation of the unreacted, desired enantiomer.[3]

-

Diastereomeric Crystallization: This classical resolution method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts. These salts often have different solubilities, enabling their separation by crystallization. The use of agents like (S)-(-)-1,1'-Bi(2-naphthol) (BINOL) has been reported for the resolution of cis-lamivudine.[7][8]

A Generalized Workflow for Lamivudine Synthesis and Resolution

The following diagram outlines a conceptual workflow for the synthesis and resolution of lamivudine, emphasizing the critical separation steps.

Caption: Conceptual workflow for lamivudine synthesis.

Analytical Characterization: Ensuring Stereochemical Integrity

The stereochemical purity of lamivudine is a critical quality attribute that must be rigorously controlled and monitored throughout the manufacturing process and in the final drug product. Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), have established clear guidelines for the development of stereoisomeric drugs, emphasizing the need for stereospecific analytical methods.[9][10][11]

Pharmacopeial monographs, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), provide detailed analytical procedures for the identification and quantification of lamivudine and its stereoisomeric impurities.[12][13]

Key Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used technique for the separation and quantification of lamivudine's enantiomers. These methods typically employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The USP monograph for lamivudine specifies an HPLC method for determining the limit of the lamivudine enantiomer.[12]

-

Supercritical Fluid Chromatography (SFC): Ultra-high performance supercritical fluid chromatography (UHPSFC) has emerged as a rapid and efficient alternative for the chiral separation of lamivudine and its stereoisomers.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a routine quality control method for enantiomeric excess, NMR using chiral solvating or derivatizing agents can be a powerful tool for the structural elucidation and characterization of stereoisomers during drug development.

A Typical Protocol for Enantiomeric Purity by Chiral HPLC

The following is a representative, step-by-step methodology for determining the enantiomeric purity of lamivudine based on principles outlined in pharmacopeial methods.

1. Preparation of Solutions:

- Mobile Phase: Prepare a suitable mobile phase, often a mixture of an organic solvent (e.g., methanol) and a buffer (e.g., ammonium acetate), as specified in the relevant monograph.[12][13]

- System Suitability Solution: Prepare a solution containing a known mixture of the desired lamivudine enantiomer and its opposite enantiomer to verify the resolution and performance of the chromatographic system.[12]

- Sample Solution: Accurately weigh and dissolve the lamivudine sample in a suitable solvent to a known concentration.

2. Chromatographic System:

- Column: Utilize a chiral HPLC column with a stationary phase capable of resolving the lamivudine enantiomers.

- Detector: Employ a UV detector set to an appropriate wavelength (e.g., 270 nm) to monitor the elution of the compounds.[12]

- Flow Rate and Temperature: Set the flow rate and column temperature as per the validated method to ensure reproducible separation.

3. System Suitability Test:

- Inject the system suitability solution and verify that the resolution between the two enantiomer peaks meets the predefined acceptance criteria (e.g., Resolution ≥ 1.5).[12][13] This step is crucial to ensure the validity of the analytical results.

4. Analysis of the Sample:

- Inject the sample solution into the chromatograph.

- Record the chromatogram and integrate the peak areas for both the main peak (the desired enantiomer) and any peak corresponding to the unwanted enantiomer.

5. Calculation of Enantiomeric Purity:

- Calculate the percentage of the unwanted enantiomer relative to the total area of both enantiomer peaks. This value should not exceed the limit specified in the monograph.

Regulatory Perspective and Future Directions

The development of single-enantiomer drugs like lamivudine reflects a broader trend in the pharmaceutical industry towards more targeted and safer medicines. Regulatory bodies like the FDA encourage the development of single enantiomers over racemates when the pharmacological and toxicological profiles of the isomers differ significantly.[9][11][15] This approach is rooted in the understanding that the "inactive" isomer in a racemate is not necessarily inert and can contribute to side effects or complex drug-drug interactions.

The case of lamivudine serves as a powerful illustration of the principles of stereochemistry in drug design and development. The journey from a racemic mixture to a highly pure, single-enantiomer drug product highlights the scientific and technological advancements that have enabled the production of safer and more effective medications.

For researchers and drug development professionals, a deep understanding of the stereochemical aspects of a drug candidate is paramount. It informs decisions at every stage of the development process, from initial synthesis and preclinical evaluation to the establishment of robust analytical controls and the design of informative clinical trials. As our ability to manipulate and analyze molecules at the three-dimensional level continues to evolve, the principles of stereochemistry will remain a central tenet of modern drug discovery and development.

References

- LAMIVUDINE - New Drug Approvals. (2016, March 18).

- Strauch, S., et al. (2011). Biowaiver monographs for immediate release solid oral dosage forms: Lamivudine. Journal of Pharmaceutical Sciences, 100(6).

- Rapid and efficient chiral method development for lamivudine and tenofovir disoproxil fumarate fixed dose combination using ultra-high performance supercritical fluid chromatography: A design of experiment approach. (n.d.). PubMed.

- LAMIVUDINE TABLETS safely and effectively. See full prescribing information. (n.d.). accessdata.fda.gov.

- Process for stereoselective synthesis of lamivudine. (n.d.). Google Patents.

- Lamivudine Monograph for Professionals. (2025, May 10). Drugs.com.

- Lamivudine - USP-NF. (2011, December 1).

- An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly. (2020, April 7). ACS Publications.

- Lamivudine | C8H11N3O3S | CID 60825. (n.d.). PubChem - NIH.

- Lamivudine Related Substances Method per IP Monograph. (n.d.). Phenomenex.

- An improved process for the manufacture of cis(-)-lamivudine. (n.d.). Google Patents.

- Development of New Stereoisomeric Drugs May 1992. (1992, May 1). FDA.

- Lamivudine - StatPearls - NCBI Bookshelf. (n.d.). NIH.

- Lamivudine Related Substances with Ph. Eur. Method Modernization. (n.d.). Phenomenex.

- lamivudine and its Impurities. (n.d.). Pharmaffiliates.

- Review on Analytical Methods for Determination of Lamivudine, Dolutegravir and Tenofovir Disoproxil Fumarate in Fixed Dose Combination. (n.d.). ResearchGate.

- Clinical pharmacokinetics of lamivudine. (n.d.). PubMed.

- ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LAMIVUDINE BY USING RP-HPLC. (2012, August 31). PharmaTutor.

- Chemical structure of lamivudine. (n.d.). ResearchGate.

- A Novel Method for Large-Scale Synthesis of Lamivudine through Cocrystal Formation of Racemic Lamivudine with (S)-(−)-1,1′-Bi(2-naphthol) [(S)-(BINOL)]. (2025, August 7). Request PDF - ResearchGate.

- Lamivudine - StatPearls - NCBI Bookshelf. (2024, February 28). NIH.

- Lamivudine Enantiomer. (n.d.). Daicel Pharma Standards.

- The FDA perspective on the development of stereoisomers. (n.d.). PubMed.

- Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. (n.d.). ACS Publications.

- Development of New Stereoisomeric Drugs | Guidance Portal. (2024, November 30). HHS.gov.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. US20100063283A1 - Process for stereoselective synthesis of lamivudine - Google Patents [patents.google.com]

- 5. Lamivudine | C8H11N3O3S | CID 60825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fip.org [fip.org]

- 7. EP2086955A2 - An improved process for the manufacture of cis(-)-lamivudine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. fda.gov [fda.gov]

- 10. The FDA perspective on the development of stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. uspnf.com [uspnf.com]

- 13. phenomenex.com [phenomenex.com]

- 14. Rapid and efficient chiral method development for lamivudine and tenofovir disoproxil fumarate fixed dose combination using ultra-high performance supercritical fluid chromatography: A design of experiment approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. hhs.gov [hhs.gov]

An In-Depth Technical Guide to the Off-Target Effects of Lamivudine on Mitochondrial DNA Polymerase

This guide provides a comprehensive technical overview of the off-target effects of Lamivudine, a widely used nucleoside reverse transcriptase inhibitor (NRTI), on human mitochondrial DNA polymerase γ (Pol γ). It is intended for researchers, scientists, and drug development professionals engaged in antiviral research, mitochondrial biology, and toxicology.

Introduction: The Double-Edged Sword of NRTIs

Lamivudine (3TC) is a cornerstone of highly active antiretroviral therapy (HAART) for HIV infection and is also used in the treatment of chronic hepatitis B. Its therapeutic efficacy lies in its ability to act as a chain terminator for viral reverse transcriptase, thereby inhibiting viral replication. However, the molecular similarity of NRTIs to endogenous deoxynucleoside triphosphates (dNTPs) creates a potential for off-target interactions with host DNA polymerases. The primary off-target concern for this class of drugs is the inhibition of Pol γ, the sole DNA polymerase responsible for the replication and repair of mitochondrial DNA (mtDNA).[1][2] This unintended interaction can lead to mitochondrial dysfunction, a phenomenon broadly termed mitochondrial toxicity, which can manifest in various clinical adverse effects.[2][3] While Lamivudine is generally considered one of the least mitochondrially toxic NRTIs, understanding its interaction with Pol γ is crucial for risk assessment and the development of safer antiviral therapies.[4]

Section 1: The Molecular Mechanism of Lamivudine's Interaction with Pol γ

The off-target effect of Lamivudine on mitochondria is initiated by its intracellular phosphorylation to the active triphosphate form, Lamivudine triphosphate (3TC-TP). This molecule then acts as a competitive substrate for Pol γ, vying with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent mtDNA strand.

Competitive Inhibition and Chain Termination

Pol γ, unlike viral reverse transcriptases, possesses a higher fidelity and generally discriminates against unnatural nucleoside analogs. However, this discrimination is not absolute. 3TC-TP can be incorporated into the growing mtDNA chain by Pol γ.[1] The key to its chain-terminating effect lies in the modification of the ribose sugar ring, where the 3'-hydroxyl group is replaced by a thiol group. This modification makes the formation of a subsequent phosphodiester bond impossible, thus halting mtDNA replication.

The efficiency of this process is a critical determinant of toxicity. It is a function of both the binding affinity (represented by the dissociation constant, Kd) of 3TC-TP to the Pol γ active site and the maximum rate of its incorporation (kpol).

The Structural Basis of Interaction

Diagram: Mechanism of Lamivudine-Induced mtDNA Chain Termination

Caption: Intracellular activation of Lamivudine and subsequent competitive inhibition of Pol γ, leading to mtDNA chain termination and mitochondrial dysfunction.

Section 2: Quantitative Assessment of Pol γ Inhibition

To rigorously evaluate the off-target risk of Lamivudine, it is essential to quantify its interaction with Pol γ. This is typically achieved through in vitro enzymatic assays that measure the kinetic parameters of 3TC-TP incorporation.

Key Kinetic Parameters

The following table summarizes the key kinetic parameters for the interaction of 3TC-TP and the natural substrate dCTP with wild-type Pol γ. The discrimination value, which is the ratio of the incorporation efficiency of the natural substrate to that of the analog, is a critical indicator of selectivity. A higher discrimination value signifies a lower likelihood of off-target inhibition.

| Parameter | dCTP (Natural Substrate) | Lamivudine Triphosphate (3TC-TP) | Reference |

| Kd (μM) | 1.3 ± 0.2 | 13 ± 5 | [3] |

| kpol (s⁻¹) | 67 ± 3 | 0.12 | [3] |

| Incorporation Efficiency (kpol/Kd) (μM⁻¹s⁻¹) | 51 | 0.009 | [3] |

| Discrimination (Efficiency dCTP / Efficiency 3TC-TP) | - | 5,667 | [3] |

| Ki (μM) | - | >160 | [8] |

Kd: Dissociation constant; kpol: Maximum rate of incorporation; Ki: Inhibition constant.

The data clearly illustrate that Pol γ has a significantly lower affinity for 3TC-TP (higher Kd) and incorporates it at a much slower rate (lower kpol) compared to dCTP. The resulting discrimination factor of over 5,000 provides a quantitative basis for Lamivudine's relatively favorable mitochondrial safety profile.

Section 3: Cellular Consequences of Pol γ Inhibition

The biochemical inhibition of Pol γ translates into tangible cellular effects that can be monitored to assess mitochondrial toxicity.

Mitochondrial DNA Depletion

Prolonged exposure to Lamivudine can lead to a reduction in the cellular content of mtDNA. This occurs because the rate of mtDNA replication is slowed, while the natural turnover of mitochondria continues. The extent of depletion is dependent on the cell type, the concentration of the drug, and the duration of exposure.

Impaired Oxidative Phosphorylation and Lactate Production

Mitochondria are the primary sites of cellular energy production through oxidative phosphorylation (OXPHOS). The proteins of the electron transport chain, which is central to OXPHOS, are encoded by both nuclear and mitochondrial DNA. Depletion of mtDNA leads to a deficiency in essential OXPHOS subunits, impairing mitochondrial respiration. To compensate for the reduced ATP production from OXPHOS, cells often upregulate glycolysis, leading to an overproduction and accumulation of lactic acid. This increase in extracellular lactate is a hallmark of mitochondrial dysfunction.

Diagram: Experimental Workflow for Assessing Lamivudine's Mitochondrial Toxicity

Caption: A streamlined workflow for the comprehensive evaluation of Lamivudine's mitochondrial toxicity, from in vitro enzyme kinetics to cell-based functional assays.

Section 4: Experimental Protocols

The following protocols are provided as a guide for the in-house assessment of Lamivudine's off-target effects on mitochondrial function.

Protocol for In Vitro DNA Polymerase γ Inhibition Assay

This protocol outlines a method to determine the inhibitory potential of Lamivudine triphosphate on recombinant human Pol γ activity using a synthetic DNA template-primer.

Causality and Self-Validation: This assay directly measures the interaction between the active drug metabolite and its off-target enzyme. The inclusion of a no-enzyme control, a no-dNTP control, and a positive control inhibitor (e.g., ddCTP) are critical for validating the assay's performance and ensuring that the observed inhibition is specific to Pol γ activity.

Methodology:

-

Reaction Mixture Preparation: Prepare a master mix containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 100 µg/ml BSA, and 0.1 µM of a pre-annealed DNA template-primer (e.g., a 45-mer template with a 5'-radiolabeled 20-mer primer).

-

Inhibitor and Substrate Addition: Aliquot the reaction mixture into tubes. Add varying concentrations of Lamivudine triphosphate. For the control reactions, add the corresponding vehicle or a known inhibitor. Add a mix of dATP, dGTP, dTTP, and [α-³²P]dCTP to a final concentration of 10 µM each.

-

Enzyme Initiation: Initiate the reaction by adding recombinant human Pol γ (e.g., 5 nM final concentration).

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 10 minutes), ensuring the reaction is in the linear range of product formation.

-

Reaction Quenching: Stop the reactions by adding an equal volume of stop buffer (e.g., 95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol).

-

Product Separation: Denature the samples by heating at 95°C for 5 minutes. Separate the DNA products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Data Analysis: Visualize the radiolabeled DNA products by autoradiography or phosphorimaging. Quantify the band intensities to determine the extent of primer elongation. Calculate the IC50 value for Lamivudine triphosphate by plotting the percentage of inhibition against the inhibitor concentration.

Protocol for Cellular mtDNA Content Quantification by qPCR

This protocol describes the quantification of mtDNA relative to nuclear DNA (nDNA) in cells treated with Lamivudine.

Causality and Self-Validation: The ratio of mtDNA to nDNA normalizes for cell number and DNA extraction efficiency. The use of validated primers for both a mitochondrial gene (e.g., MT-ND1) and a single-copy nuclear gene (e.g., B2M) is crucial. A standard curve for each primer set should be run in parallel to ensure amplification efficiencies are comparable, which is a prerequisite for the ΔΔCt method of quantification.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HepG2) at a suitable density and allow them to adhere. Treat the cells with a range of Lamivudine concentrations for an extended period (e.g., 7-14 days), including a vehicle control.

-

Genomic DNA Extraction: Harvest the cells and extract total genomic DNA using a commercial kit or standard phenol-chloroform extraction.

-

DNA Quantification and Dilution: Quantify the extracted DNA and dilute all samples to a standard concentration (e.g., 10 ng/µL).

-

Quantitative PCR (qPCR): Prepare qPCR reactions using a SYBR Green-based master mix. For each sample, set up separate reactions for the mitochondrial target gene and the nuclear target gene.

-

Thermal Cycling: Perform the qPCR on a real-time PCR instrument with appropriate cycling conditions.

-

Data Analysis: Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear targets for each sample. Calculate the ΔCt (Ct_mtDNA - Ct_nDNA). Calculate the ΔΔCt by subtracting the average ΔCt of the control samples from the ΔCt of the treated samples. The relative mtDNA content is then calculated as 2^(-ΔΔCt).

Protocol for Extracellular Lactate Production Assay

This protocol details a colorimetric method to measure the concentration of lactate in the cell culture medium as an indicator of mitochondrial dysfunction.

Causality and Self-Validation: Increased lactate production is a direct functional consequence of a shift from oxidative phosphorylation to glycolysis. The assay's validity is ensured by running a standard curve with known lactate concentrations. A blank control (medium without cells) is essential to subtract any background lactate levels in the culture medium.

Methodology:

-

Cell Culture and Treatment: Plate cells in a 96-well plate and treat with Lamivudine as described above.

-

Sample Collection: After the treatment period, carefully collect the cell culture supernatant.

-

Lactate Standard Curve: Prepare a series of lactate standards in fresh culture medium, ranging from 0 to 10 mM.

-

Reaction Preparation: In a new 96-well plate, add a small volume of each standard and sample.

-

Enzymatic Reaction: Add a reaction mix containing lactate dehydrogenase (LDH), NAD+, and a colorimetric probe (e.g., a tetrazolium salt that forms a colored formazan product upon reduction).[9]

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for a formazan-based product) using a microplate reader.

-

Data Analysis: Subtract the background absorbance. Plot the standard curve and determine the lactate concentration in the samples by interpolation. Normalize the lactate concentration to the cell number or total protein content in the corresponding wells.

Conclusion

The off-target inhibition of mitochondrial DNA polymerase γ by Lamivudine is a well-characterized phenomenon that underscores the importance of mitochondrial toxicity screening in drug development. While Lamivudine exhibits a relatively low potential for inducing mitochondrial dysfunction compared to other NRTIs, a thorough understanding of its molecular and cellular effects is paramount. The quantitative biochemical and cell-based assays detailed in this guide provide a robust framework for researchers to evaluate the mitochondrial safety profile of Lamivudine and other antiviral compounds, ultimately contributing to the development of safer and more effective therapies.

References

-

Hohl, A. M., Rahn, E. J., & Lewis, W. (2015). The DNA Polymerase Gamma R953C Mutant Is Associated with Antiretroviral Therapy-Induced Mitochondrial Toxicity. Antimicrobial Agents and Chemotherapy, 59(9), 5363–5371. [Link]

-